2-(4,6-Difluoropyridin-3-yl)acetic acid

Description

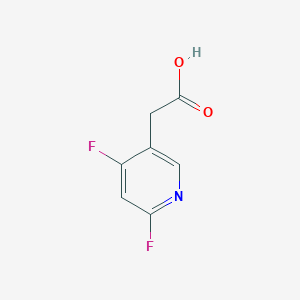

2-(4,6-Difluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative featuring a carboxylic acid functional group at the C3 position of the pyridine ring, with fluorine atoms at the C4 and C6 positions.

Properties

Molecular Formula |

C7H5F2NO2 |

|---|---|

Molecular Weight |

173.12 g/mol |

IUPAC Name |

2-(4,6-difluoropyridin-3-yl)acetic acid |

InChI |

InChI=1S/C7H5F2NO2/c8-5-2-6(9)10-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12) |

InChI Key |

FAGMLSUGNLRCSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1F)CC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4,6-Difluoropyridin-3-yl)acetic acid typically involves the use of commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine. These compounds are treated with sodium methoxide to yield intermediates, which are then subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-(4,6-Difluoropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various organoboron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-(4,6-Difluoropyridin-3-yl)acetic acid serves as an important building block in the synthesis of various organic compounds. Its unique structure allows for the formation of complex heterocyclic compounds through reactions such as:

- Coupling Reactions : It can be used in Suzuki or Stille coupling reactions to create biaryl compounds.

- Functionalization : The presence of fluorine atoms enhances its reactivity, making it suitable for further functionalization to develop more complex molecules.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant biological activity. Studies have shown its potential as an antimicrobial agent and an anticancer compound:

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains.

- Anticancer Potential : Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation, with some showing IC₅₀ values in the low micromolar range.

Pharmaceutical Development

Drug Design and Development

The compound's structure makes it a promising scaffold for drug design:

- BACE1 Inhibition : Research has highlighted its potential role in inhibiting β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which is crucial in Alzheimer's disease treatment. Compounds derived from this compound have shown high binding affinity and selectivity towards BACE1, indicating their potential as therapeutic agents against neurodegenerative diseases .

Case Studies

Industrial Applications

Material Science

In addition to its biological applications, this compound is also being explored for use in material science:

- Polymer Development : It can serve as a monomer in the production of advanced polymer materials with enhanced properties.

- Catalyst Development : The compound's unique electronic properties make it a candidate for developing novel catalytic systems.

Mechanism of Action

The mechanism of action of 2-(4,6-Difluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The electron-withdrawing fluorine atoms influence the compound’s reactivity and binding affinity to various biological targets. This can result in altered enzyme activity, receptor binding, or other molecular interactions that contribute to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Pyridin-3-yl)acetic Acid

- Structure : Lacks fluorine substituents but shares the pyridine core and acetic acid group at C3.

- Properties: Toxicity: Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation) . Applications: Used in R&D for synthesizing bioactive molecules, such as co-crystals (e.g., with indole derivatives) .

tert-Butyl 2-(2,6-Difluoropyridin-3-yl)-2-oxoacetate

- Structure : A difluoropyridine derivative with an ester-protected carboxylic acid group.

- Synthesis : Likely synthesized via esterification of 2-(2,6-difluoropyridin-3-yl)acetic acid or its precursors.

- Role : Serves as a prodrug or synthetic intermediate; the tert-butyl ester enhances lipophilicity for improved membrane permeability .

2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid

- Structure : Contains bromine (electron-withdrawing) and methyl (electron-donating) groups on the pyridine ring.

- Properties :

2-(1H-Indol-3-yl)acetic Acid

- Structure : Replaces pyridine with an indole ring but retains the acetic acid group.

- Non-Covalent Interactions: Forms co-crystals with aminopyrimidines via N–H⋯O and O–H⋯N hydrogen bonds, critical in crystal engineering and drug formulation .

- Biological Relevance : Indole derivatives are prevalent in natural products (e.g., auxins), highlighting the role of aromatic-acid interactions in bioactivity.

Electron Effects

- Fluorine atoms at C4 and C6 increase the pyridine ring’s electron deficiency, enhancing the acetic acid’s acidity (pKa reduction) and altering reactivity in nucleophilic substitutions.

Metabolic Stability

Toxicity Considerations

Multi-Component Reactions (MCRs)

- Analogous to the synthesis of furanochromene-acetic acid derivatives (e.g., via Meldrum’s acid and aryl aldehydes) , MCRs could be adapted for 2-(4,6-difluoropyridin-3-yl)acetic acid derivatives.

Co-Crystal Engineering

- The carboxylic acid group enables hydrogen-bonded co-crystals, as seen in 4,6-dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid systems . Fluorination may alter crystal packing and solubility.

Data Table: Comparative Analysis

Biological Activity

2-(4,6-Difluoropyridin-3-yl)acetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H6F2N2O2

- Molecular Weight : Approximately 188.13 g/mol

- Structural Features : The compound contains a pyridine ring with two fluorine substituents at positions 4 and 6, and an acetic acid moiety that may contribute to its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The fluorinated structure allows for:

- Enhanced Binding Affinity : The presence of fluorine can increase the compound's ability to form hydrogen bonds with enzyme active sites.

- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways related to inflammation and cancer progression.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

- In vitro Studies : Compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB231) and colon cancer (HCT116) cells. These studies typically report IC50 values indicating the concentration required to inhibit cell growth by 50% .

Antibacterial Activity

Research has highlighted the antibacterial properties of acetic acid derivatives:

Case Study 1: Anticancer Efficacy

A study on related compounds demonstrated that derivatives of pyridine with fluorinated groups exhibited potent anticancer activity. For example, a derivative showed an IC50 value of approximately 42.5 µg/mL against MDA-MB231 cells . This indicates that this compound could similarly exert cytotoxic effects in cancer models.

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibitors related to pyridine derivatives. The research indicated that these compounds could effectively inhibit enzymes involved in cancer metabolism, suggesting a possible pathway for therapeutic application .

Comparative Analysis with Similar Compounds

Q & A

Basic Questions

Q. What safety protocols are critical when handling 2-(4,6-Difluoropyridin-3-yl)acetic acid in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Exposure Response : For skin contact, immediately remove contaminated clothing and wash with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes, ensuring eyelids are held open.

- Spill Management : Absorb spills with inert materials (e.g., sand), place in sealed containers, and dispose via hazardous waste protocols. Avoid aqueous discharge.

- Toxicology : While acute toxicity data for the exact compound is limited, structurally similar pyridine derivatives exhibit Category 4 acute toxicity (oral, dermal, inhalation). Monitor for respiratory or dermal irritation.

- References: Safety data from analogous compounds .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm the acetic acid moiety and pyridine ring structure. NMR quantifies fluorine substitution patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., R(8) motifs observed in pyridine-carboxylic acid cocrystals). Optimize crystallization via slow evaporation in ethanol/water.

- Mass Spectrometry : Confirm molecular weight (expected [M+H]: 202.05) and purity.

- References: Crystallographic methods from pyridine-acetic acid analogs .

Advanced Research Questions

Q. How do fluorine substituents at the 4- and 6-positions of the pyridine ring affect the compound’s acidity and reactivity?

- Methodological Answer :

- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the acetic acid moiety. Measure experimentally via titration (e.g., NaOH titration with phenolphthalein, as in ) and compare to computational predictions (DFT calculations).

- Reactivity : Fluorination enhances electrophilicity, influencing coupling reactions (e.g., amidation). Adjust reaction conditions (e.g., base strength, solvent polarity) to account for increased acidity.

- References: Fluoropyridine reactivity in ; titration methods in .

Q. How can researchers resolve discrepancies in crystallographic data for hydrogen-bonding networks of derivatives?

- Methodological Answer :

- Data Validation : Cross-check diffraction data (e.g., R-factor < 0.05) and refine hydrogen positions using restraints. Compare to established motifs (e.g., R(8) in ).

- Contradiction Analysis : If intermolecular distances conflict (e.g., O···H vs. N···H), re-examine temperature factors (B-values) and occupancy rates. Use Hirshfeld surface analysis to quantify interaction contributions.

- References: Crystallographic refinement protocols in .

Q. What strategies optimize yield in the synthesis of this compound derivatives?

- Methodological Answer :

- Synthetic Routes : Adapt methods for fluoropyridine intermediates (e.g., nucleophilic aromatic substitution with diethyl fluoromalonate). Monitor reaction progress via TLC (silica gel, UV detection).

- Purification : Use column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Characterize intermediates via NMR to confirm regioselectivity.

- Yield Challenges : Fluorine’s steric and electronic effects may require elevated temperatures (80–100°C) or catalysts (e.g., Pd/C for hydrogenation steps).

- References: Fluoropyridine synthesis in .

Q. How do non-covalent interactions (e.g., π-π stacking) influence the biological activity of fluorinated pyridine-acetic acid derivatives?

- Methodological Answer :

- Structural Analysis : Use X-ray data to identify π-π interactions between pyridine rings (distance: 3.3–3.8 Å; dihedral angle < 10°). Compare to docking studies with target proteins (e.g., kinases).

- Activity Correlation : Synthesize analogs with methyl/methoxy groups to disrupt stacking. Assess bioactivity via enzyme inhibition assays (IC shifts > 2-fold indicate critical interactions).

- References: Cocrystal interactions in ; bioactivity frameworks in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.